molecular formula C26H29BrClNO4 B11065122 Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(piperidin-1-ylcarbonyl)hexanoate

Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(piperidin-1-ylcarbonyl)hexanoate

Cat. No.: B11065122
M. Wt: 534.9 g/mol
InChI Key: MCKZARMYCCWGGX-UHFFFAOYSA-N
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Description

METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(PIPERIDINOCARBONYL)HEXANOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(PIPERIDINOCARBONYL)HEXANOATE typically involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are carefully controlled to ensure the correct formation of the desired compound. For instance, the bromination step requires the use of bromine or a bromine-containing reagent under specific conditions to introduce the bromine atom into the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using practical processes that ensure high yield and cost efficiency. For example, the preparation of similar compounds has been successfully scaled up to approximately 70 kg per batch with a total yield of 24% . This involves using readily available starting materials and optimizing reaction conditions to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(PIPERIDINOCARBONYL)HEXANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(PIPERIDINOCARBONYL)HEXANOATE has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(PIPERIDINOCARBONYL)HEXANOATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(PIPERIDINOCARBONYL)HEXANOATE include other bromobenzoyl and chlorophenyl derivatives, such as:

Uniqueness

What sets METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(PIPERIDINOCARBONYL)HEXANOATE apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential applications. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H29BrClNO4

Molecular Weight

534.9 g/mol

IUPAC Name

methyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)-2-(piperidine-1-carbonyl)hexanoate

InChI

InChI=1S/C26H29BrClNO4/c1-3-21(24(30)18-7-11-19(27)12-8-18)22(17-9-13-20(28)14-10-17)23(26(32)33-2)25(31)29-15-5-4-6-16-29/h7-14,21-23H,3-6,15-16H2,1-2H3

InChI Key

MCKZARMYCCWGGX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=C(C=C1)Cl)C(C(=O)N2CCCCC2)C(=O)OC)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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